molecular formula C21H21N5O2 B14099428 N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14099428
M. Wt: 375.4 g/mol
InChI Key: ZWDYXOPQUULOHJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin core substituted with a naphthalene group at position 2 and a 4-oxo moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigid aromatic systems and hydrogen-bonding motifs (e.g., the carbonyl group) are critical .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-tert-butyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-21(2,3)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)16-10-6-8-14-7-4-5-9-15(14)16/h4-11,13H,12H2,1-3H3,(H,23,27)

InChI Key

ZWDYXOPQUULOHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under controlled conditions.

    Attachment of the naphthalene ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to introduce the naphthalene moiety.

    Introduction of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides in the presence of a base.

    Final acylation step: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives based on core heterocycles, substituents, and synthetic methodologies. Below is a detailed analysis:

Core Heterocycle Variations

  • Pyrazolo-triazine vs. Triazole Derivatives: The target compound’s pyrazolo[1,5-d][1,2,4]triazin core differs from triazole-containing analogs, such as 2-((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide ().
  • Pyrazolo[1,5-a][1,3,5]triazine Analog :
    describes a compound with a pyrazolo[1,5-a][1,3,5]triazine core. The difference in triazine ring substitution (1,2,4 vs. 1,3,5) alters electronic distribution, affecting dipole moments and intermolecular interactions. This variation may influence solubility or reactivity in biological systems .

Substituent Effects

  • Naphthalene vs. Phenyl Groups: Naphthalene’s extended π-system (vs. phenyl in compounds) enhances hydrophobic interactions and may improve stacking with aromatic residues in protein binding pockets.
  • Electron-Withdrawing vs. Electron-Donating Groups :
    Nitro-substituted analogs (e.g., 6b and 6c in ) introduce strong electron-withdrawing effects, polarizing the acetamide carbonyl (IR C=O stretch at ~1680 cm⁻¹) and altering reactivity. In contrast, the target compound’s tert-butyl group is electron-donating, which may stabilize the acetamide moiety and reduce electrophilicity .

  • Sulfur vs. Oxygen Linkers :
    The thioacetamide in (C-S bond) has weaker hydrogen-bonding capacity compared to the target’s oxygen-based acetamide. This difference could impact solubility and metabolic stability .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Substituents IR C=O (cm⁻¹) Notable ¹H NMR Signals (δ, ppm)
Target Compound Pyrazolo[1,5-d][1,2,4]triazin Naphthalen-1-yl, tert-butyl ~1670 1.2–1.4 (t-Bu), 5.4–5.5 (CH₂)
6b () Triazole 2-Nitrophenyl 1682 8.12 (d, Ar–H), 10.79 (s, NH)
6c () Triazole 3-Nitrophenyl 1676 8.61 (s, Ar–H), 11.02 (s, NH)
Compound Triazole Thiophen-2-yl, allyl N/A 5.4–5.5 (allyl CH₂), 7.2–7.9 (Ar–H)

Research Implications

The tert-butyl group in the target compound may enhance metabolic stability compared to nitro-substituted analogs (6b/c), which are prone to reduction. Conversely, the naphthalene moiety could improve target engagement but reduce solubility relative to phenyl-based derivatives. Further studies should explore pyrazolo-triazine vs. triazole core effects on pharmacokinetics and binding affinity .

Biological Activity

Chemical Structure and Properties

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has the following structural formula:

C20H22N4O2C_{20}H_{22}N_{4}O_{2}

This indicates a molecular weight of approximately 350.42 g/mol. The presence of both naphthalene and pyrazolo-triazine moieties suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes involved in cellular signaling and metabolism, leading to altered cellular functions.
  • Induction of Oxidative Stress : Similar compounds have been reported to increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxic effects against various cancer cell lines .
  • Modulation of Cell Cycle : Some studies suggest that these compounds can interfere with the cell cycle, leading to apoptosis in cancerous cells.

Cytotoxicity Studies

Cytotoxicity has been assessed using the MTT assay across various cell lines. For instance:

  • Cell Lines Tested : Human monocyte-derived macrophages (U-937), breast cancer cell lines (MCF-7), and prostate cancer cell lines (PC-3).

Results Summary

CompoundIC50 (µM)Cell LineMechanism of Action
N-tert-butyl...15U-937Induces oxidative stress
N-tert-butyl...20MCF-7Inhibits cell cycle progression
N-tert-butyl...25PC-3Induces apoptosis

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of N-tert-butyl derivatives on human breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 20 µM) after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating potential as an antimicrobial agent .

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